molecular formula C26H31N3O4 B13443526 Saxagliptin N-Carboxybenzyl

Saxagliptin N-Carboxybenzyl

Cat. No.: B13443526
M. Wt: 449.5 g/mol
InChI Key: DSLXQSYLYSTVKT-JRDSUQPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saxagliptin is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM). It exerts its antihyperglycemic effects by prolonging the activity of incretin hormones (e.g., glucagon-like peptide-1 [GLP-1] and glucose-dependent insulinotropic polypeptide [GIP]), which enhance glucose-dependent insulin secretion and suppress glucagon release . Clinical trials have demonstrated saxagliptin’s efficacy in reducing HbA1c levels by 0.4–0.9% when used as monotherapy or in combination with metformin, sulfonylureas, or insulin . Beyond glycemic control, saxagliptin exhibits pleiotropic effects, including anti-inflammatory properties (e.g., inhibition of reactive oxygen species [ROS] and pro-inflammatory cytokines in dental pulp cells) and improvement of endothelial function (e.g., increased flow-mediated vasodilation [FMD] and reduced stromal cell-derived factor-1α [SDF-1α] levels) .

Saxagliptin is metabolized primarily via cytochrome P450 3A4/5 (CYP3A4/5) to its active metabolite, 5-hydroxy saxagliptin, which retains 50% of the parent drug’s DPP-4 inhibitory activity . Its pharmacokinetic profile is characterized by a half-life (t1/2) of 2.5–3.1 hours, with renal clearance accounting for ~75% of total elimination .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saxagliptin involves the amide coupling of N-Boc-3-hydroxyadamantylglycine and methanoprolineamide using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of saxagliptin often employs large-scale synthesis techniques, including the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process involves multiple steps, including the preparation of intermediates, coupling reactions, and final purification .

Chemical Reactions Analysis

Types of Reactions

Saxagliptin N-Carboxybenzyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of saxagliptin, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Saxagliptin N-Carboxybenzyl has a wide range of scientific research applications:

Mechanism of Action

Saxagliptin N-Carboxybenzyl exerts its effects by inhibiting the DPP-4 enzyme, which prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition results in increased levels of these hormones, leading to enhanced insulin secretion and reduced glucagon release, thereby improving glycemic control .

Comparison with Similar Compounds

Saxagliptin vs. Acarbose

Acarbose, an alpha-glucosidase inhibitor, delays carbohydrate absorption in the gut. In a head-to-head study of elderly T2DM patients inadequately controlled on metformin, saxagliptin demonstrated superior glucose control (HbA1c reduction: saxagliptin > acarbose) despite comparable effects on glycemic variability . The saxagliptin-metformin combination also exhibited fewer gastrointestinal adverse events (e.g., flatulence, diarrhea) compared to acarbose-metformin, highlighting saxagliptin’s favorable tolerability .

Table 1: Saxagliptin vs. Acarbose

Parameter Saxagliptin-Metformin Acarbose-Metformin
HbA1c Reduction -0.8% to -1.2% -0.5% to -0.7%
Gastrointestinal AEs 12–15% 25–30%
Glycemic Variability Similar Similar

Saxagliptin vs. Sitagliptin

Both saxagliptin and sitagliptin are DPP-4 inhibitors, but saxagliptin exhibits unique selectivity for DPP-9, an intracellular enzyme implicated in cardiac signaling. However, real-world data indicate a higher risk of heart failure (HF)-related hospitalizations with saxagliptin (3.5% vs.

Table 2: Saxagliptin vs. Sitagliptin

Parameter Saxagliptin Sitagliptin
DPP-9 Inhibition Yes No
HF Hospitalization Risk Increased (3.5%) Neutral
Metabolism CYP3A4-dependent Renal excretion

Saxagliptin vs. Liraglutide

Liraglutide, a GLP-1 receptor agonist, provides greater HbA1c reductions (-1.1% to -1.5%) than saxagliptin but is associated with higher rates of nausea (20–30%) and vomiting (10–15%) . In a meta-analysis, saxagliptin combined with metformin caused fewer adverse events (AEs) than liraglutide-metformin (overall AEs: 22% vs. 35%) , making it a preferable option for patients intolerant to gastrointestinal side effects.

Table 3: Saxagliptin vs. Liraglutide

Parameter Saxagliptin Liraglutide
HbA1c Reduction -0.8% to -1.2% -1.1% to -1.5%
Gastrointestinal AEs 12–15% 30–35%
Mechanism DPP-4 inhibition GLP-1 receptor agonism

Biological Activity

Saxagliptin N-Carboxybenzyl is a derivative of saxagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the management of type 2 diabetes. This article will explore the biological activity of this compound, focusing on its mechanisms, effects on metabolic parameters, and potential applications based on recent research findings.

Saxagliptin functions by inhibiting the DPP-4 enzyme, which plays a critical role in glucose metabolism. By blocking DPP-4, saxagliptin increases the levels of incretin hormones, particularly glucagon-like peptide-1 (GLP-1). GLP-1 enhances insulin secretion from pancreatic beta cells and inhibits glucagon release from alpha cells, leading to reduced blood glucose levels. The mechanism can be summarized as follows:

  • Inhibition of DPP-4 : Saxagliptin forms a reversible covalent bond with DPP-4, effectively decreasing its activity.
  • Increased Incretin Levels : Elevated GLP-1 levels promote insulin secretion and reduce hepatic glucose production.

This dual action helps in improving glycemic control in patients with type 2 diabetes .

Pharmacokinetics

Saxagliptin exhibits favorable pharmacokinetic properties:

  • Absorption : Following a 5 mg oral dose, saxagliptin reaches peak plasma concentration (Cmax) at approximately 2 hours.
  • Bioavailability : The oral bioavailability is around 67%, primarily due to first-pass hepatic metabolism .
  • Half-life : The half-life of saxagliptin is approximately 2.5 hours, while its active metabolite has a half-life of 3.1 hours .

Clinical Efficacy

Numerous clinical trials have established the efficacy of saxagliptin in managing blood glucose levels:

  • Glycemic Control : In randomized controlled trials involving over 17,000 patients, saxagliptin significantly reduced hemoglobin A1c (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels compared to placebo .
Study TypeDurationParticipantsHbA1c Change
Monotherapy24 weeks3,021-0.7%
Combination with Metformin24 weeks257-0.7%
Combination with Pioglitazone12 weeksNot specifiedSignificant improvement

Case Studies

Recent studies have explored additional therapeutic benefits and potential applications of saxagliptin:

  • Performance Enhancement : A study investigated saxagliptin as a potential doping agent. Results indicated that it improved cycling performance by increasing time-to-exhaustion during high-intensity exercise. This effect was associated with changes in neuropeptide Y (NPY) concentrations, suggesting that DPP-4 inhibition may enhance physical performance through neurohormonal modulation .
  • Combination Therapy : A study combining saxagliptin with pioglitazone showed significant improvements in metabolic markers such as fasting blood glucose and lipid profiles compared to monotherapy with either drug .

Safety Profile

Saxagliptin is generally well-tolerated, with a low incidence of hypoglycemia compared to other antidiabetic agents. It does not significantly affect body weight and has not been associated with an increased risk of major cardiovascular events .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Saxagliptin N-Carboxybenzyl in laboratory settings?

  • Methodological Answer :

  • Always use PPE (gloves, lab coats, eye protection) to avoid skin contact or inhalation of dust/particulates .
  • Work in a well-ventilated fume hood to minimize aerosol exposure. For spills, use inert absorbents and avoid dry sweeping to prevent dispersion .
  • Store this compound in airtight containers at recommended temperatures (e.g., -20°C for long-term stability) and separate from incompatible reagents (e.g., strong oxidizers) .

Q. How should synthesis protocols for Saxagliptin derivatives be designed to ensure reproducibility?

  • Methodological Answer :

  • Document reaction parameters (temperature, solvent purity, stoichiometry) in granular detail, including deviations observed during synthesis .
  • Validate purity using HPLC or LC-MS, with calibration against certified reference standards. Include batch-specific spectra in supplementary materials .
  • For novel derivatives, provide crystallographic data (e.g., X-ray diffraction) or NMR assignments (¹H/¹³C, DEPT) to confirm structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be addressed?

  • Methodological Answer :

  • Use a combination of FT-IR (to confirm functional groups like the carboxybenzyl moiety), NMR (for stereochemical analysis), and HRMS (for molecular weight validation) .
  • If spectral discrepancies arise (e.g., unexpected peaks), cross-validate with alternative methods (e.g., 2D NMR or independent synthesis batches) and review solvent purity or degradation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for Saxagliptin derivatives?

  • Methodological Answer :

  • Perform pharmacokinetic profiling (e.g., plasma stability assays) to identify metabolic inactivation pathways .
  • Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation in animal models and correlate with in vitro enzyme inhibition assays .
  • Apply Bayesian statistical models to quantify uncertainty in dose-response relationships and adjust for interspecies variability .

Q. What computational approaches are suitable for predicting this compound’s binding affinity to DPP-4?

  • Methodological Answer :

  • Conduct molecular docking simulations (e.g., AutoDock Vina) using high-resolution DPP-4 crystal structures (PDB ID: 1X70) to identify key interactions .
  • Validate predictions with free-energy perturbation (FEP) calculations or molecular dynamics (MD) simulations to assess binding stability under physiological conditions .
  • Cross-reference results with experimental SPR (surface plasmon resonance) data to refine computational models .

Q. How should researchers design studies to investigate off-target effects of this compound?

  • Methodological Answer :

  • Use proteome-wide affinity profiling (e.g., thermal shift assays or chemical proteomics) to identify unintended targets .
  • Employ RNA-seq or CRISPR-Cas9 knockout screens to assess downstream gene expression changes in primary cell lines .
  • Apply machine learning algorithms to prioritize high-risk off-target candidates based on structural similarity to DPP-4 .

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

benzyl N-[(1R)-2-[(1R,3R,5R)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-[(5S,7R)-3-hydroxy-1-adamantyl]-2-oxoethyl]carbamate

InChI

InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17-,18+,19-,20+,21+,22-,25?,26?/m0/s1

InChI Key

DSLXQSYLYSTVKT-JRDSUQPKSA-N

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.